molecular formula C10H7N3O B056787 1H-Imidazo[4,5-f]quinolin-2(3H)-one CAS No. 117416-41-8

1H-Imidazo[4,5-f]quinolin-2(3H)-one

Cat. No.: B056787
CAS No.: 117416-41-8
M. Wt: 185.18 g/mol
InChI Key: RXCYAQHNSRQCIJ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f]quinolin-2(3H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of quinoline derivatives with appropriate imidazole precursors. For instance, the reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde under specific conditions can yield 2-(2-thienyl)-1H-imidazo[4,5-f]quinolin-2(3H)-one .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free conditions and environmentally friendly reagents to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-f]quinolin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazo[4,5-f]quinolin-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-f]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .

Comparison with Similar Compounds

1H-Imidazo[4,5-f]quinolin-2(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3-dihydroimidazo[4,5-f]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-12-8-4-3-7-6(9(8)13-10)2-1-5-11-7/h1-5H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYAQHNSRQCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quinolino[5,6-d]imidazolinone (2f) was prepared from 5-amino-6-nitroquinoline by hydrogenation and subsequent treatment with urea in diglyme. Overall yield: 91%.
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